molecular formula C₁₈H₂₅N₃O₃ B1156056 (2S,2'S,trans)-7-Hydroxy-saxagliptin

(2S,2'S,trans)-7-Hydroxy-saxagliptin

货号: B1156056
分子量: 331.41
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nomenclature and Structural Identity

(2S,2'S,trans)-7-Hydroxy-saxagliptin is a stereoisomer of the hydroxylated saxagliptin derivative family. Its systematic IUPAC name is (1R,3S,5R)-2-((S)-2-amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile . The compound shares the molecular formula C₁₈H₂₅N₃O₃ and a molecular weight of 331.41 g/mol , consistent with other saxagliptin hydroxylated derivatives.

Key structural features include:

  • A dihydroxyadamantane core with hydroxyl groups at the 3- and 5-positions of the tricyclic framework.
  • An azabicyclo[3.1.0]hexane ring fused to a carbonitrile group, critical for dipeptidyl peptidase-4 (DPP-4) binding.
  • A trans-configuration between the 2S and 2'S chiral centers, distinguishing it from cis-isomers like (2S,2'R,cis)-7-hydroxy-saxagliptin.

The stereochemical descriptor "trans" refers to the spatial arrangement of the amino and adamantyl groups across the molecule’s central axis, a feature confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography.

Position within Saxagliptin Derivative Family

This compound belongs to a group of saxagliptin derivatives characterized by hydroxylation at the 7-position of the adamantane core. Its structural and functional relationship to other saxagliptin-related compounds is summarized below:

Compound Molecular Formula Key Structural Feature Role in Pharmacology
Saxagliptin C₁₈H₂₅N₃O₂ Parent DPP-4 inhibitor Direct enzyme inhibition
5-Hydroxy-saxagliptin C₁₈H₂₅N₃O₃ Major active metabolite (50% potency) Contributes to glycemic control
(2S,2'S,trans)-7-Hydroxy C₁₈H₂₅N₃O₃ Trans-configuration at chiral centers Impurity profile studies
(2R,2'R,cis)-7-Hydroxy C₁₈H₂₅N₃O₃ Cis-configuration with distinct steric bulk SAR investigations

This derivative is primarily studied as an analytical reference standard for impurity profiling during saxagliptin manufacturing. Unlike the major metabolite 5-hydroxy-saxagliptin, which retains partial DPP-4 inhibitory activity, the trans-7-hydroxy variant’s pharmacological role remains less characterized.

Stereochemical Significance of (2S,2'S,trans) Configuration

The (2S,2'S,trans) configuration imposes unique three-dimensional constraints on the molecule:

  • Adamantane Orientation : The trans arrangement positions the 3,5-dihydroxyadamantane moiety perpendicular to the azabicyclohexane ring, reducing steric clashes with the DPP-4 active site compared to cis-isomers.
  • Hydrogen Bonding Networks : Molecular docking studies suggest that the trans configuration alters hydrogen bonding with DPP-4 residues Gln205 and Tyr547, potentially diminishing binding affinity relative to saxagliptin.
  • Metabolic Stability : The stereochemistry influences susceptibility to cytochrome P450 (CYP3A4/5)-mediated oxidation, a primary metabolic pathway for saxagliptin and its derivatives.

Comparative analyses of saxagliptin isomers reveal that minor stereochemical variations can reduce DPP-4 inhibitory potency by up to 90%, underscoring the precision required in synthetic chemistry.

Historical Context in Saxagliptin Research

This compound emerged as a subject of interest during saxagliptin’s late-stage development (2006–2009), when regulatory agencies mandated thorough impurity profiling for New Drug Applications (NDAs). Key milestones include:

  • 2007 : Identification of hydroxylated saxagliptin derivatives as process-related impurities during scale-up synthesis.
  • 2009 : Publication of a robust Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method capable of resolving trans-7-hydroxy-saxagliptin from other isomers.
  • 2012 : Patent filings detailing stereoselective synthesis routes to access trans-configured saxagliptin derivatives for analytical use.

While not therapeutically utilized, this compound’s study has advanced quality control protocols for DPP-4 inhibitors, ensuring batch-to-batch consistency in saxagliptin production.

属性

分子式

C₁₈H₂₅N₃O₃

分子量

331.41

同义词

(1R,3S,5R)-2-((S)-2-Amino-2-((1r,3R,5S,7S)-3,5-dihydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

产品来源

United States

科学研究应用

Diabetes Management

Mechanism of Action:
(2S,2'S,trans)-7-Hydroxy-saxagliptin functions as a DPP-4 inhibitor, which prevents the degradation of incretin hormones like GLP-1 (glucagon-like peptide-1). This leads to increased insulin secretion and decreased glucagon levels in the bloodstream, ultimately improving glycemic control.

Clinical Efficacy:

  • Glycemic Control: Clinical trials have shown that saxagliptin significantly improves glycemic control in patients with type 2 diabetes when used as monotherapy or in combination with other antidiabetic agents such as metformin and sulfonylureas .
  • Long-term Outcomes: The long-term effects of saxagliptin on glycemic control have been documented, demonstrating sustained reductions in HbA1c levels over extended periods .

Cardiovascular Benefits

Recent studies have indicated that saxagliptin may offer cardiovascular benefits for diabetic patients. The SAVOR-TIMI 53 trial highlighted that saxagliptin did not increase the risk of major adverse cardiovascular events compared to placebo . This finding suggests that this compound could be a safer alternative for patients at risk for cardiovascular complications.

Obesity and Metabolic Disorders

Research has suggested that DPP-4 inhibitors like saxagliptin may also play a role in weight management. By enhancing insulin sensitivity and promoting weight loss through improved glycemic control, this compound could be beneficial for obese patients with metabolic syndrome .

Potential Anticancer Applications

Emerging studies are investigating the role of DPP-4 inhibitors in cancer therapy. Some evidence suggests that saxagliptin may exhibit anti-tumor properties through modulation of immune responses and inhibition of cancer cell proliferation. The exact mechanisms are still under investigation, but preliminary results indicate potential applications in oncology .

Pharmacokinetics and Safety Profile

Pharmacokinetics:
this compound has favorable pharmacokinetic properties allowing for once-daily dosing without significant interactions with other medications commonly used in diabetes management .

Safety Profile:
The safety profile of saxagliptin is well-established, with common side effects including upper respiratory infections and gastrointestinal disturbances. Serious adverse effects are rare but can include pancreatitis and hypersensitivity reactions .

Data Table: Summary of Applications

Application AreaDescriptionSupporting Evidence
Diabetes ManagementImproves glycemic control via DPP-4 inhibitionClinical trials
Cardiovascular BenefitsNo increased risk of cardiovascular eventsSAVOR-TIMI 53 trial results
Obesity and Metabolic DisordersEnhances insulin sensitivity and may assist in weight managementResearch on metabolic syndrome
Potential Anticancer ApplicationsInvestigating immune modulation and anti-tumor effectsPreliminary studies on cancer therapy
PharmacokineticsFavorable pharmacokinetic profile allowing once-daily dosingPharmacokinetic studies
Safety ProfileGenerally well-tolerated; rare serious side effectsSafety assessments from clinical trials

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (2S,2'S,trans)-7-Hydroxy-saxagliptin with saxagliptin, saxagliptin hydrochloride, and saxagliptin hydrochloride dihydrate:

Property Saxagliptin (Free Base) Saxagliptin Hydrochloride Saxagliptin HCl Dihydrate This compound (Inferred)
Molecular Formula C₁₈H₂₅N₃O₂·H₂O C₁₈H₂₅N₃O₂·HCl C₁₈H₂₅N₃O₂·HCl·2H₂O C₁₈H₂₅N₃O₃*
Molecular Weight 333.43 g/mol (hydrate) 351.88 g/mol 388.34 g/mol ~331.41 g/mol (anhydrous)
Solubility Highly soluble in water (pH-dependent) Increased solubility due to HCl salt Enhanced hydration stability Likely higher hydrophilicity due to additional -OH
logP (pH 7.0) 0.607 Not reported Not reported <0.607 (predicted)
Key Modifications 3-hydroxyadamantyl, 4 S-centers HCl salt formation HCl + 2H₂O 7-hydroxyadamantyl (trans)

Note: Exact molecular formula for 7-hydroxy derivative is inferred based on structural analogy.

Pharmacological Activity

  • Saxagliptin : Potent DPP-4 inhibitor (IC₅₀ ~26 nM), improving glycemic control by prolonging active incretin hormones .
  • 7-Hydroxy-saxagliptin : Expected to exhibit reduced DPP-4 inhibition due to steric hindrance from the 7-hydroxy group. Pharmacokinetic studies of saxagliptin metabolites suggest lower bioavailability and shorter half-life compared to the parent drug .

Clinical Evidence

  • Saxagliptin : Well-established efficacy in reducing HbA1c (0.6–0.9% reduction in clinical trials) .
  • 7-Hydroxy-saxagliptin: No conclusive clinical data available; regulatory documents note insufficient evidence to confirm therapeutic contribution .

Research Findings and Limitations

  • Synthesis and Purity: Saxagliptin’s synthesis involves stringent control over chiral centers and crystallinity . The 7-hydroxy derivative is likely a minor metabolite, complicating isolation and characterization.
  • Stability : The trans configuration of the 7-hydroxy group may enhance metabolic stability compared to cis isomers, though this remains speculative without direct data.

准备方法

Hydroxylated Adamantane Moiety

The 7-hydroxyadamantane group is synthesized via nitration and hydrolysis of 1-adamantanecarboxylic acid. A reported method involves:

  • Nitration : Treatment with concentrated H₂SO₄/HNO₃ at 0–5°C to yield 3-hydroxy-1-adamantanecarboxylic acid.

  • Acylation and Decarboxylation : Reaction with acetic anhydride followed by thermal decarboxylation produces 3-hydroxy-1-acetyladamantane.

  • Oxidation : Potassium permanganate (KMnO₄) in acidic medium oxidizes the acetyl group to 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a critical intermediate.

Optimization : Response surface methodology (RSM) has been employed to maximize yield (60% overall) by adjusting reaction time, temperature, and reagent stoichiometry.

Chiral Bicyclic Amine Component

The (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile fragment is synthesized via Strecker reaction or asymmetric hydrogenation. A patent describes:

  • Asymmetric Hydrogenation : (R)-3-cyano-2-azabicyclo[3.1.0]hexane is hydrogenated under 10–15 psi H₂ at 25–30°C using a palladium catalyst, achieving >95% enantiomeric excess (ee).

Coupling and Deprotection Strategies

Peptide Bond Formation

The hydroxylated adamantane intermediate is coupled to the bicyclic amine using 2-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA).

Example Protocol :

  • Reactants : 6.5 g (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile p-toluenesulfonate, 10 g (S)-N-Boc-(3-hydroxyadamantan-1-yl)glycine thioester.

  • Conditions : Ethyl acetate solvent, 10°C, 4.7 g triethylamine.

  • Workup : Acidic hydrolysis (HCl) followed by sequential washing and recrystallization yields 5.7 g tert-butyl (1S)-2-[(1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hex-2-yl]-1-(3-hydroxyadamantan-1-yl)-2-oxoethylcarbamate (78% yield).

Deprotection and Final Isolation

The Boc-protecting group is removed via trifluoroacetic acid (TFA) treatment in dichloromethane, followed by neutralization and purification via column chromatography.

Stereochemical Control and Challenges

Achieving the (2S,2'S,trans) configuration demands:

  • Chiral Catalysts : Asymmetric hydrogenation with Pd/C or Rh complexes ensures correct stereochemistry in the bicyclic amine.

  • Protecting Groups : tert-Butoxycarbonyl (Boc) prevents racemization during coupling.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Stereochemical PuritySource
Adamantane HydroxylationH₂SO₄/HNO₃, KMnO₄60>98%
Bicyclic Amine SynthesisH₂/Pd/C, 25°C85>95% ee
Coupling ReactionHATU/DIPEA, Ethyl Acetate78>99% de
DeprotectionTFA/DCM92N/A

Industrial Scalability and Environmental Considerations

  • Solvent Choice : Ethyl acetate and isopropyl ether are preferred for their low toxicity and recyclability.

  • Catalyst Recovery : Pd/C filtration and reuse reduce costs.

  • Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact .

常见问题

Q. What are the critical physicochemical properties of (2S,2'S,trans)-7-Hydroxy-saxagliptin, and how do they influence experimental design?

Methodological Answer : Key properties include molecular weight (315.41 g/mol), stereochemical configuration (2S,2'S,trans), and solubility in polar solvents. These properties dictate choices in analytical methods (e.g., HPLC for purity assessment) and synthetic pathways (e.g., protecting group strategies for hydroxyl moieties). For stability studies, consider pH-dependent degradation kinetics using UV-Vis spectroscopy under controlled conditions (25°C, 40–75% humidity) .

Q. Table 1: Physicochemical Properties

PropertyValue/DescriptionRelevance to Research
Molecular FormulaC₁₈H₂₅N₃O₂Determines synthetic complexity
Stereochemical Configuration2S,2'S,transImpacts metabolic interactions
Solubility (pH 7.4)~50 mg/mL in DMSOGuides in vitro assay design

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer :

  • Step 1 : Use enantiomerically pure starting materials (≥99% purity) to avoid racemization.
  • Step 2 : Employ chiral chromatography (e.g., Chiralpak® AD-H column) to verify stereochemical integrity post-synthesis.
  • Step 3 : Document reaction conditions (temperature, solvent ratios, catalyst load) rigorously, aligning with guidelines for experimental reproducibility in synthetic chemistry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound?

Methodological Answer : Discrepancies in bioavailability or metabolic half-life often arise from:

  • Variable assay conditions : Standardize in vivo models (e.g., Sprague-Dawley rats, fed vs. fasted states).
  • Analytical sensitivity : Use LC-MS/MS with a lower detection limit (0.1 ng/mL) to quantify plasma concentrations accurately.
  • Data normalization : Apply allometric scaling to account for interspecies differences in metabolism .

Q. How can researchers design studies to investigate the environmental fate of this compound?

Methodological Answer : Adopt a tiered approach:

  • Phase 1 : Determine abiotic stability via hydrolysis studies (pH 3–9, 25–40°C) and photolysis under UV light (λ = 254 nm).
  • Phase 2 : Assess biodegradation using OECD 301F (modified Sturm test) with activated sludge.
  • Phase 3 : Model bioaccumulation potential using logP (measured via shake-flask method) and quantitative structure-activity relationships (QSARs) .

Q. Table 2: Key Analytical Parameters for Environmental Studies

ParameterMethodAcceptable Range
Hydrolysis half-life (pH 7)HPLC-UV (λ = 210 nm)>30 days (stable)
LogP (octanol-water)Shake-flask partition1.2–1.8 (low bioaccumulation risk)

Q. What advanced techniques validate the stereochemical integrity of this compound in complex matrices?

Methodological Answer :

  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (≥0.8 Å resolution).
  • NMR spectroscopy : Assign trans-configuration via coupling constants (³JHH > 8 Hz in NOESY spectra).
  • Circular dichroism (CD) : Compare experimental spectra with computational predictions (e.g., TDDFT) to confirm enantiopurity .

Contradiction Analysis & Hypothesis Testing

Q. How should researchers address conflicting reports on the metabolite interactions of this compound?

Methodological Answer :

  • Hypothesis : Contradictions arise from interspecies differences in cytochrome P450 (CYP) enzyme expression.
  • Testing :
    • Conduct in vitro microsomal assays (human vs. rat liver microsomes) to compare CYP3A4/5-mediated oxidation rates.
    • Use siRNA knockdown in HepG2 cells to isolate specific enzyme contributions.
    • Validate findings with in vivo pharmacokinetic studies in humanized CYP3A4 transgenic mice .

Ethical & Safety Considerations

  • Safety protocols : Avoid inhalation/contact with dust; use PPE (gloves, lab coats) and fume hoods during handling .
  • Data transparency : Disclose synthetic yields, purity thresholds, and assay limitations to prevent misinterpretation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。